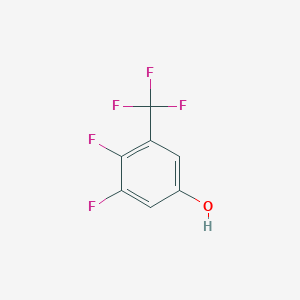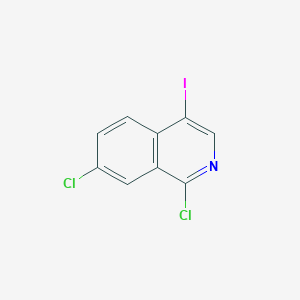
1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione: is a complex organic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes two octyl chains and two phenyl groups attached to a naphthyridine core. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-aminopyridine and a diketone.
Introduction of Octyl Chains: The octyl chains can be introduced via alkylation reactions using octyl halides in the presence of a strong base.
Attachment of Phenyl Groups: The phenyl groups can be attached through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced naphthyridine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced naphthyridine derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione depends on its specific application:
Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Electronic Properties: In organic electronics, the compound’s conjugated structure allows for efficient charge transport, making it suitable for use in OLEDs and OPVs.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine: Lacks the dione functionality, resulting in different chemical properties.
3,7-Dibromo-1,5-naphthyridine: Contains bromine substituents, leading to different reactivity and applications.
10,15-Dihydro-5H-diindolo[3,2-a3’,2’-c]carbazole: A triazatruxene derivative with a different core structure and electronic properties.
Uniqueness
1,5-Dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6(1H,5H)-dione is unique due to its specific combination of octyl and phenyl substituents on the naphthyridine core. This unique structure imparts distinct chemical, physical, and electronic properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C36H46N2O2 |
|---|---|
Poids moléculaire |
538.8 g/mol |
Nom IUPAC |
1,5-dioctyl-3,7-diphenyl-1,5-naphthyridine-2,6-dione |
InChI |
InChI=1S/C36H46N2O2/c1-3-5-7-9-11-19-25-37-33-27-32(30-23-17-14-18-24-30)36(40)38(26-20-12-10-8-6-4-2)34(33)28-31(35(37)39)29-21-15-13-16-22-29/h13-18,21-24,27-28H,3-12,19-20,25-26H2,1-2H3 |
Clé InChI |
PBYKKPDZFGZSPK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C2=C(C=C(C1=O)C3=CC=CC=C3)N(C(=O)C(=C2)C4=CC=CC=C4)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


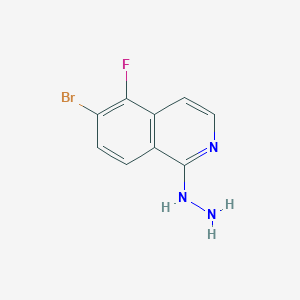
![2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic Acid](/img/structure/B13672715.png)





![6-isopropyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13672770.png)

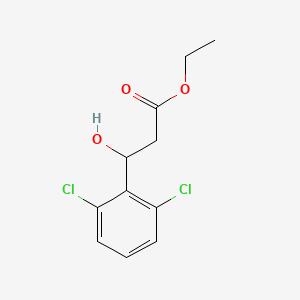
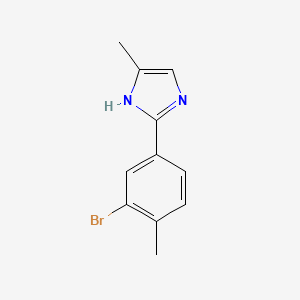
![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-amine hydrochloride](/img/structure/B13672799.png)
